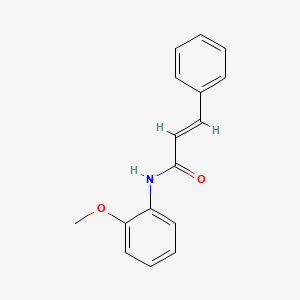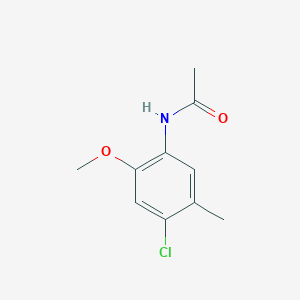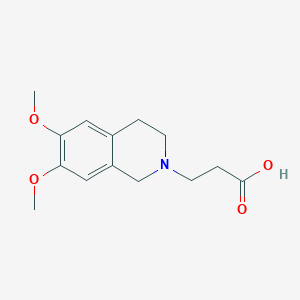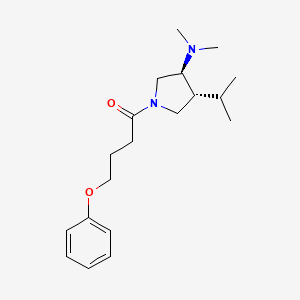
N-(2-methoxyphenyl)-3-phenylacrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-3-phenylacrylamide and similar compounds often involves acylation reactions, where a phenol or aniline derivative is reacted with an acyl chloride in the presence of a base to form the corresponding amide. For example, the synthesis of N-(p-hydroxyphenyl)methacrylamide was achieved through the reaction of methacryloyl chloride with p-aminophenol, yielding an 86% success rate (Jiashen, 2008).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as FT-IR, NMR, MS spectra, and elemental analysis to characterize the synthesized compounds. The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to N-(2-methoxyphenyl)-3-phenylacrylamide, was determined using single crystal X-ray diffraction and DFT calculations, providing detailed insights into its geometry and intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methoxyphenyl)-3-phenylacrylamide derivatives may include polymerization and crosslinking reactions. For instance, the reactive copolymers of N‐(2‐hydroxypropyl)methacrylamide with N‐methacryloylated derivatives of L‐leucine and L‐phenylalanine demonstrated the potential for creating polymers with specific functional groups, highlighting the compound's versatility in polymer chemistry (Kopeček, 1977).
Physical Properties Analysis
The physical properties of N-(2-methoxyphenyl)-3-phenylacrylamide and its derivatives, such as solubility, melting point, and crystallinity, are essential for understanding their potential applications. Studies on similar compounds have utilized X-ray diffraction and spectroscopic methods to elucidate their crystal structures and solid-state properties, providing insights into the compound's stability and intermolecular interactions (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of N-(2-methoxyphenyl)-3-phenylacrylamide in various fields. Research on the effect of hydrogen bonding on the polymerization of similar compounds has shown that molecular associations significantly influence their chemical behavior and reactivity (Sokolova & Ovsyannikova, 1959).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the effectiveness of synthetic acrylamide derivatives, including compounds related to N-(2-methoxyphenyl)-3-phenylacrylamide, as corrosion inhibitors. Studies have shown these compounds to be effective in preventing corrosion of copper in nitric acid solutions. The effectiveness is evidenced by reduced double-layer capacitance and high efficiencies in inhibiting corrosion, supported by both experimental findings and theoretical computations using density functional theory (DFT) and Monte Carlo simulations (Abu-Rayyan et al., 2022).
Polymer Science
In polymer science, derivatives of N-(2-methoxyphenyl)-3-phenylacrylamide have been synthesized and characterized for various applications. One example is the development of biocompatible copolymers through the free-radical polymerization of these derivatives. The kinetic behavior and microstructure of these polymers have been studied, revealing insights into their potential biomedical applications (Gallardo & Román, 1993).
Photonic and Electronic Applications
A derivative of N-(2-methoxyphenyl)-3-phenylacrylamide, specifically 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been synthesized and used as a strong n-type dopant for organic semiconductor thin films. This material demonstrated high conductivity and stability, making it promising for various organic electronic devices (Wei et al., 2012).
Biomedical Research
In the biomedical field, derivatives of N-(2-methoxyphenyl)-3-phenylacrylamide have been synthesized for potential use in drug development. For example, research has investigated the antiestrogenic activity of these derivatives, indicating their potential use in treatments for conditions such as breast cancer (Jones et al., 1979).
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBQQMJNYKVGEL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)Cinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)
![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)
![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

